molecular formula C17H22ClNO3 B12369571 (1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride

(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride

Cat. No.: B12369571
M. Wt: 326.8 g/mol
InChI Key: USUHXXKCHSBMOS-JXWZESMTSA-N
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Description

The compound (1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride is a complex organic molecule. It is a labeled analogue of Galanthamine-O-methyl N-Oxide, a selective acetylcholinesterase inhibitor. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired stereochemistry and isotopic labeling. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. These methods often involve batch or continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Employed in metabolic research to study pathways in vivo using stable isotope labeling.

    Medicine: Investigated for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor.

    Industry: Utilized in the development of diagnostic tools and imaging agents

Mechanism of Action

The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission. The molecular targets and pathways involved include binding to the active site of acetylcholinesterase and preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Galanthamine: A natural alkaloid with similar acetylcholinesterase inhibitory properties.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A carbamate derivative that also inhibits acetylcholinesterase

Uniqueness

The uniqueness of (1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride lies in its isotopic labeling, which allows for detailed metabolic studies and precise analytical measurements. This feature distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

326.8 g/mol

IUPAC Name

(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride

InChI

InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1/i1D3;

InChI Key

USUHXXKCHSBMOS-JXWZESMTSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl

Origin of Product

United States

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